

Application of (R)-Fasiglifam in High-Throughput Screening Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Fasiglifam, also known as TAK-875, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[3] Its activation by agonists like **(R)-Fasiglifam** enhances insulin release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[3][4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel GPR40 agonists. This document provides detailed application notes and protocols for utilizing **(R)-Fasiglifam** in two common HTS platforms: Calcium Mobilization Assays (e.g., FLIPR) and Inositol Monophosphate (IP1) Accumulation Assays (e.g., HTRF).

(R)-Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it has its own agonist activity and also potentiates the effects of endogenous ligands like free fatty acids.[5] This characteristic is important to consider when designing and interpreting HTS experiments.

Signaling Pathway



Activation of GPR40 by **(R)-Fasiglifam** initiates a signaling cascade through the G α q subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in the potentiation of glucose-stimulated insulin secretion.



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GPR40 signaling pathway upon activation by (R)-Fasiglifam.

Data Presentation

The potency of **(R)-Fasiglifam** can be quantified by its half-maximal effective concentration (EC50) in various HTS assays. The following table summarizes representative EC50 values for **(R)-Fasiglifam** (TAK-875) in different cell-based assays.

Assay Type	Cell Line	Target	(R)-Fasiglifam (TAK-875) EC50 (nM)	Reference
Calcium Mobilization (Fluo-4)	HEK293	Human GPR40	1.9	[1]
IP Production	CHO-hGPR40	Human GPR40	72	[1]

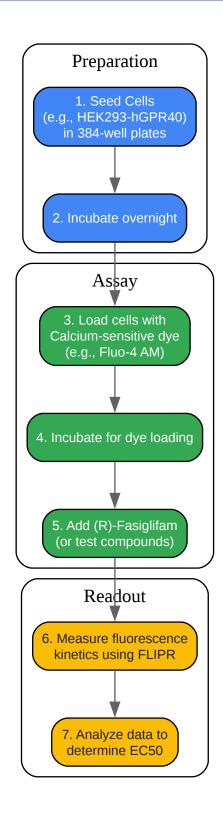


Experimental Protocols High-Throughput Calcium Mobilization Assay (FLIPR-based)

This protocol describes a method to measure the agonist activity of **(R)-Fasiglifam** by detecting changes in intracellular calcium levels using a fluorescent dye in a high-throughput format.

Experimental Workflow:





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Workflow for a calcium mobilization HTS assay.

Materials:



- Cell Line: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Plates: 384-well, black-walled, clear-bottom microplates.
- **(R)-Fasiglifam**: Stock solution in DMSO.
- Calcium-sensitive dye: Fluo-4 AM or equivalent calcium assay kit.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements and automated liquid handling.

Protocol:

- Cell Seeding:
 - Culture HEK293-hGPR40 cells to 70-80% confluency.
 - Trypsinize and resuspend cells in culture medium.
 - \circ Seed cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 40 μ L of culture medium.
 - Incubate the plates overnight at 37°C in a 5% CO2 incubator.
- Dye Loading:
 - Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Typically, this involves reconstituting the dye in DMSO and then diluting it in Assay Buffer. Probenecid may be included to prevent dye leakage.
 - Aspirate the culture medium from the cell plates.
 - \circ Add 20 μ L of the dye loading solution to each well.



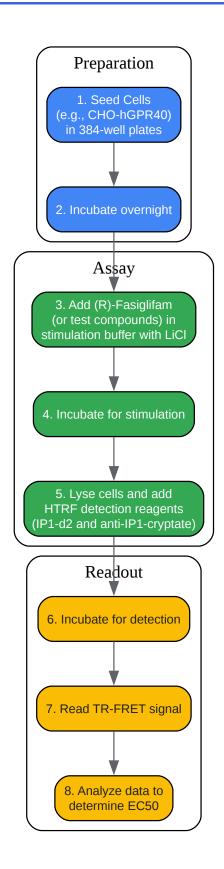
- Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator.
- Compound Addition and Measurement:
 - Prepare serial dilutions of (R)-Fasiglifam in Assay Buffer in a separate compound plate. A
 typical concentration range for EC50 determination would be from 1 pM to 10 μM.
 - Place both the cell plate and the compound plate into the FLIPR instrument.
 - Configure the instrument to add 10 μL of the compound solution to the cell plate and immediately begin measuring fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) every second for 90-120 seconds.
- Data Analysis:
 - The fluorescence signal will increase upon agonist addition. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
 - Plot the response against the logarithm of the **(R)-Fasiglifam** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

High-Throughput Inositol Monophosphate (IP1) Accumulation Assay (HTRF-based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the accumulation of IP1, a stable downstream metabolite of IP3, following GPR40 activation.

Experimental Workflow:





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Workflow for an IP-One HTRF HTS assay.



Materials:

- Cell Line: Chinese Hamster Ovary cells stably expressing human GPR40 (CHO-hGPR40).
- Culture Medium: Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
- Assay Plates: 384-well, white, low-volume microplates.
- **(R)-Fasiglifam**: Stock solution in DMSO.
- IP-One HTRF Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.
- Stimulation Buffer: Assay buffer provided in the kit, typically supplemented with LiCl.
- Instrumentation: HTRF-compatible microplate reader.

Protocol:

- · Cell Seeding:
 - Culture CHO-hGPR40 cells to 70-80% confluency.
 - Trypsinize and resuspend cells in culture medium.
 - \circ Seed cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 10 μ L of culture medium.
 - Incubate the plates overnight at 37°C in a 5% CO2 incubator.
- Compound Stimulation:
 - Prepare serial dilutions of (R)-Fasiglifam in the stimulation buffer containing LiCl.
 - Add 5 μL of the diluted compound to the wells.
 - Incubate the plate for 60 minutes at 37°C.
- Detection:



- Add 2.5 μL of the IP1-d2 conjugate to each well.
- Add 2.5 μL of the anti-IP1 cryptate conjugate to each well.
- Seal the plate and incubate for 60 minutes at room temperature, protected from light.
- · Measurement and Data Analysis:
 - Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
 - Calculate the ratio of the emission signals (665 nm / 620 nm).
 - The HTRF signal is inversely proportional to the amount of IP1 produced.
 - Generate a standard curve using the IP1 calibrators provided in the kit.
 - Convert the sample ratios to IP1 concentrations using the standard curve.
 - Plot the IP1 concentration against the logarithm of the (R)-Fasiglifam concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

(R)-Fasiglifam is a valuable tool for the development and validation of high-throughput screening assays for GPR40. The protocols provided for calcium mobilization and IP1 accumulation assays offer robust and reliable methods for identifying and characterizing novel GPR40 agonists. The quantitative data and detailed methodologies presented herein should serve as a useful resource for researchers in the field of drug discovery targeting metabolic diseases.

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